
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is a chemical compound with the molecular formula C13H17F2NO . It has an average mass of 241.277 Da and a monoisotopic mass of 241.127823 Da . This compound is used in scientific research and its unique properties make it suitable for various applications, including drug discovery and material synthesis.
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine consists of a cyclohexanamine ring with two fluorine atoms at the 4,4-positions and a 4-methoxyphenyl group at the 1-position .Wissenschaftliche Forschungsanwendungen
Analytical Characterization in Biological Matrices
4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has been characterized analytically in various biological matrices. A study by De Paoli et al. (2013) developed a method using liquid chromatography and ultraviolet detection for the qualitative and quantitative analysis of arylcyclohexylamines, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, in blood, urine, and vitreous humor.
Binding Affinity for NMDA Receptor
The compound's pharmacological profile includes high affinity and selectivity for the glutamate NMDA receptor. Roth et al. (2013) investigated the binding affinities of various ketamine and phencyclidine analogues, including 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine, for the NMDA receptor, revealing its potential psychoactive properties [Roth et al. (2013)].
Crystal Structure and Nonlinear Optical Properties
The compound has been studied for its crystal structure and potential nonlinear optical properties. In a study by Mary et al. (2014), a related derivative was analyzed, emphasizing the importance of such compounds in future studies of nonlinear optical properties.
Role in PET Imaging Studies
The compound's analogues have been used in PET imaging studies, particularly for the quantification of 5-HT1A receptors in humans, as indicated in a study by Choi et al. (2015). These studies are crucial for understanding brain function and disorders.
Electrophilic Reactivity and Divergent Behavior
Electron-transfer conditions significantly affect the reactivity of compounds like 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine. Ikeda et al. (2001) demonstrated its divergent reactivity depending on the electron-transfer conditions, which is important for synthetic chemistry applications [Ikeda et al. (2001)].
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUFWUPNIRXEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


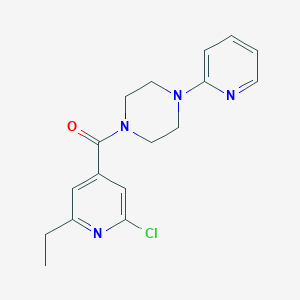
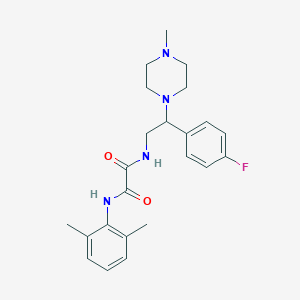

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)
![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)
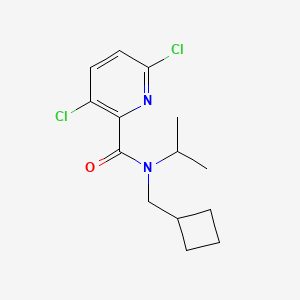
![2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2362634.png)
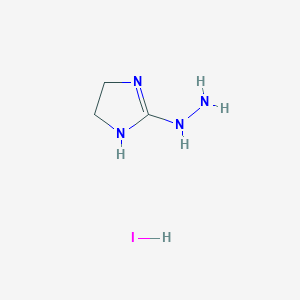
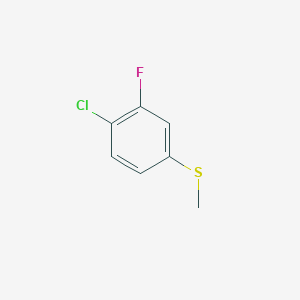
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)